Levobupivacaine

Systemic Toxicity Cardiotoxicity In Vivo Pharmacology

Researchers requiring a defined intermediate cardiotoxicity local anesthetic face a gap between high-risk bupivacaine and lower-potency ropivacaine. Levobupivacaine (CAS 41148-30-5), the pure S(-)-enantiomer, resolves this with quantifiable safety and extended duration: • ~1.8× higher cumulative dose than bupivacaine to induce asystole in rat models, providing a reproducible safety baseline for LAST studies. • Significantly longer sensory block than ropivacaine in peripheral nerve blocks, ideal for extended-release formulation development. • >99% enantiomeric excess enables chiral HPLC method validation as a reference standard. Batch-specific CoA supplied with every order.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 41148-30-5
Cat. No. B7812759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobupivacaine
CAS41148-30-5
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
InChIKeyLEBVLXFERQHONN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Levobupivacaine: Procurement and Baseline Profile


Levobupivacaine (CAS 41148-30-5) is a long-acting, amino-amide local anesthetic and the pure S(-)-enantiomer of racemic bupivacaine [1]. It is a chiral compound (a single stereoisomer) belonging to the N-alkylsubstituted pipecoloxylidide family [2]. Levobupivacaine exerts its pharmacological effect by reversibly inhibiting voltage-gated sodium channels, thereby blocking the initiation and propagation of nerve impulses [3]. Its development was driven by the need for a local anesthetic with a significantly improved safety profile, specifically reduced cardiotoxicity and neurotoxicity, while maintaining the long duration of action characteristic of bupivacaine [1].

Chiral probe S-enantiomer of bupivacaine; stereochemical-control research
Target engagement Voltage-gated sodium channel inhibition studies
Model endpoint Reported long-duration nerve block model response

Levobupivacaine vs. Other Local Anesthetics: Substitution Rationale


In the class of long-acting amide local anesthetics, compounds cannot be simply interchanged for scientific or clinical applications. The choice between racemic bupivacaine, levobupivacaine, and ropivacaine carries quantifiable implications for safety, potency, and clinical performance. Bupivacaine, while a potent and established option, is associated with a well-documented risk of severe cardiac and central nervous system (CNS) toxicity [1]. Levobupivacaine and ropivacaine were both developed as pure S-enantiomers to mitigate this toxicity [1]. However, they are not equivalent. Levobupivacaine is the S-enantiomer of bupivacaine, whereas ropivacaine is a different chemical entity (the propyl homologue of bupivacaine), leading to distinct pharmacodynamic and pharmacokinetic profiles [2]. This guide provides the quantitative evidence necessary to justify the selection of levobupivacaine over its closest analogs based on specific experimental or application-driven needs.

Racemic bupivacaine
May introduce higher cardiotoxic risk in model systems; stereochemical purity differs
Ropivacaine
Different chemical entity; reported nerve-block duration may not transfer directly
Non-chiral generic
Enantiomeric composition may shift safety-related endpoints; specification review needed

Levobupivacaine: Product-Specific Evidence


Systemic Toxicity in Vivo: Intermediate Safety Margin

In a comparative rat model, levobupivacaine's systemic toxicity profile, measured by cumulative doses required to produce seizures, dysrhythmias, and asystole, is demonstrably intermediate. It is less toxic than racemic bupivacaine but more toxic than ropivacaine [1].

Systemic toxicity model
Head-to-head
Median asystole dose: ~16 mg/kg (levobupivacaine) vs. ~9 mg/kg (bupivacaine) vs. ~23 mg/kg (ropivacaine)
Reported intermediate safety margin in rat model
Anesthetized rat, 2 mg/kg/min infusion
Systemic Toxicity Cardiotoxicity In Vivo Pharmacology

Prolonged Sensory Block in Sciatic Nerve Block

Multiple randomized controlled trials demonstrate that 0.5% levobupivacaine provides a significantly longer duration of sensory block and postoperative analgesia compared to 0.5% ropivacaine when used for sciatic nerve block [1] [2].

Sciatic nerve block duration
Head-to-head
Mean duration 647.5 min (levobupivacaine) vs. 535 min (ropivacaine); p<0.05
Reported longer sensory block endpoint context
0.5% solution, ultrasound-guided sciatic block
Peripheral Nerve Block Postoperative Analgesia Duration of Action

Neuraxial Anesthesia: Comparable Efficacy to Bupivacaine

A head-to-head clinical trial confirmed that intrathecal levobupivacaine 0.5% produces a sensory and motor block with a duration statistically equivalent to that of racemic bupivacaine 0.5% [1].

Neuraxial block equivalence
Head-to-head
Sensory block duration: 228±77 min (levobupivacaine) vs. 237±88 min (bupivacaine); difference not significant
Reported comparable neuraxial block endpoint context
Intrathecal 0.5%, hip replacement, double-blind
Spinal Anesthesia Neuraxial Blockade Efficacy Comparison

Reduced Cardiotoxicity via Myocardial Sodium Channel Affinity

In isolated guinea pig ventricular myocytes, levobupivacaine inhibits cardiac sodium channel currents (INa) to a lesser extent compared to bupivacaine [1]. Furthermore, stereoselective effects in isolated perfused rat hearts demonstrate that levobupivacaine causes less negative chronotropism than its enantiomer, dexbupivacaine, and racemic bupivacaine [2].

Cardiac Na⁺ channel affinity
Class-level
57.8% inhibition of cardiac INa at 10 µM; reported lower than bupivacaine
Reported lower cardiac channel affinity in vitro
Guinea pig ventricular myocytes; Langendorff heart model
Cardiac Electrophysiology Sodium Channel Blockade Stereoselectivity

Enantiomeric Purity and Safety Profile

The safety of levobupivacaine is contingent on its enantiomeric purity, as the presence of dexbupivacaine (the R(+)-enantiomer) is associated with increased cardiac toxicity [1]. Patents explicitly define levobupivacaine compositions as requiring a high enantiomeric excess (ee) [2].

Enantiomeric purity specification
Supporting evidence
ee ≥90% (preferably ≥99%) per patent claims
Stereochemical purity specification context
Quality attribute critical for safety endpoint review
Enantiomeric Purity Pharmaceutical Composition Patent Specification

Levobupivacaine: Research and Industrial Applications


Intermediate Cardiotoxicity in Preclinical In Vivo Studies

Researchers designing animal models to study local anesthetic systemic toxicity (LAST) can use levobupivacaine as a standardized, intermediate-toxicity comparator. Its toxicity profile, falling between the high toxicity of bupivacaine and the lower toxicity of ropivacaine, provides a quantifiable baseline for evaluating novel cardioprotective or resuscitative interventions [1].

Development of Long-Acting Peripheral Nerve Blocks

Pharmaceutical scientists developing extended-release formulations or novel delivery systems for peripheral nerve blocks can leverage levobupivacaine's intrinsic, long-duration sensory block [1]. Its proven ability to provide significantly longer analgesia than ropivacaine in human studies makes it a superior active pharmaceutical ingredient (API) candidate for products where maximizing duration from a single injection is a key product attribute.

Chiral Purity Reference Standards and Quality Control

Analytical chemistry and quality control laboratories require pure levobupivacaine as a reference standard to develop and validate chiral separation methods (e.g., chiral HPLC) for bupivacaine raw materials and formulations. As defined by patents, ensuring an enantiomeric excess of >99% is critical for product safety, making the procurement of high-purity levobupivacaine essential for release testing of both generic bupivacaine and proprietary levobupivacaine products [1].

Efficacy Trials in Neuraxial Models

For research programs investigating neuraxial anesthesia (spinal or epidural) in animal models, levobupivacaine serves as a safer substitute for bupivacaine that does not compromise the duration or quality of sensory and motor blockade [1]. This allows researchers to study spinal or epidural anesthesia effects with a significantly reduced risk of fatal cardiac arrhythmias in the experimental cohort.

Application
Selection Property
Validation Focus
Systemic toxicity (LAST) model research
Intermediate comparator toxicity profile
Cardiotoxicity endpoint monitoring in rat model
Peripheral nerve block duration studies
Long-acting sensory block agent
Sensory block duration endpoint in nerve block model
Chiral purity analytical testing
High-purity S-enantiomer reference standard
Enantiomeric excess (ee) by chiral HPLC
Neuraxial blockade research models
Bupivacaine-comparable neuraxial block
Sensory/motor block duration equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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